N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide is a compound that features a bithiophene core, which is a structure composed of two thiophene rings connected at the 2-position
Mechanism of Action
Target of Action
It’s known that 2,2’-bithiophene-based compounds have been used in the development of organic field-effect transistors and perovskite solar cells , suggesting their interaction with electronic systems.
Mode of Action
It’s known that 2,2’-bithiophene-based compounds can be used as effective photo-electrocatalysts for the hydrogen evolution reaction . This suggests that the compound might interact with its targets by facilitating electron transfer processes.
Biochemical Pathways
It’s known that 2,2’-bithiophene-based compounds can be involved in photo-electrochemical reactions , suggesting that they might affect pathways related to energy production and electron transfer.
Pharmacokinetics
The compound’s structure suggests that it might have good solubility in organic solvents , which could potentially influence its bioavailability.
Result of Action
It’s known that 2,2’-bithiophene-based compounds can be used in the development of organic field-effect transistors and perovskite solar cells , suggesting that they might influence electronic properties at the molecular level.
Action Environment
It’s known that 2,2’-bithiophene-based compounds can be used in the development of organic field-effect transistors and perovskite solar cells , suggesting that their performance might be influenced by factors such as light exposure and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide typically involves several steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated thiophene with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions, where the bithiophene core is reacted with an appropriate alkyl halide under basic conditions.
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through cyclization reactions involving the reaction of an amine with a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various types of chemical reactions:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted thiophenes
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Organic Electronics: The bithiophene core makes this compound suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: The imidazolidine ring is a common pharmacophore in medicinal chemistry, making this compound a potential candidate for drug development.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with a similar bithiophene core but lacking the imidazolidine ring and ethyl group.
Naphthalimide Derivatives: Compounds with similar electronic properties but different core structures.
Thienothiophene Derivatives: Compounds with fused thiophene rings, offering different electronic and structural properties.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide is unique due to the combination of the bithiophene core and the imidazolidine ring, which imparts distinct electronic, optical, and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-oxo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-13(17-8-7-16-14(17)19)15-6-5-10-3-4-12(21-10)11-2-1-9-20-11/h1-4,9H,5-8H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNQVLNYHPCQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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